Cas no 57268-80-1 ((6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
57268-80-1 structure
Product Name:(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
Número CAS:57268-80-1
MF:C19H18N6O6S2
Megavatios:490.512820720673
MDL:MFCD23160518
CID:367653
PubChem ID:5284527
Update Time:2025-04-19

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)- (9CI)
    • (6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[(formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)t
    • (6R-(6alpha,7beta(R*)))-7-((Formyloxy)phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-{[(formyloxy)(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • EINECS 260-657-6
    • [6R-[6,7(R*)]]-7-[(Formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5 thia-1-azabicyclo[4.2.0]oct-2-ene- 2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • W-111132
    • NCGC00183035-01
    • Q27124137
    • RRJHESVQVSRQEX-SUYBPPKGSA-N
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((formyloxy)phenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • SCHEMBL6440440
    • O-Formylcefamandole
    • DTXSID00205891
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-(formyloxy)-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • (6R,7R)-7-{[(2R)-2-(formyloxy)-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • cefamandole nafate
    • cefamandole-nafate
    • (6R,7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 6beta-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • 57268-80-1
    • DB14725
    • CHEBI:53654
    • Cefamandole formate
    • EN300-20236636
    • CHEMBL1201218
    • MDL: MFCD23160518
    • Renchi: 1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/t12-,14-,17-/m1/s1
    • Clave inchi: RRJHESVQVSRQEX-SUYBPPKGSA-N
    • Sonrisas: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)OC=O)=O)=O

Atributos calculados

  • Calidad precisa: 490.073
  • Masa isotópica única: 490.073
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 9
  • Complejidad: 838
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _0.3
  • Superficie del Polo topológico: 207A^2

Propiedades experimentales

  • Denso: 1.71
  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • índice de refracción: 1.791

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20236636-0.05g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.05g
$108.0 2023-09-16
Enamine
EN300-20236636-0.1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.1g
$113.0 2023-09-16
Enamine
EN300-20236636-0.25g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.25g
$119.0 2023-09-16
Enamine
EN300-20236636-0.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.5g
$124.0 2023-09-16
Enamine
EN300-20236636-1.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-06-03
Enamine
EN300-20236636-2.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
2.5g
$157.0 2023-09-16
Enamine
EN300-20236636-5.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-06-03
Enamine
EN300-20236636-10.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
10g
$399.0 2023-06-03
Enamine
EN300-20236636-1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-09-16
Enamine
EN300-20236636-5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-09-16
Proveedores recomendados
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd